4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid
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Overview
Description
4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to an aniline moiety, which is further connected to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide (n-Bu4NI) and potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(2-(methylthio)anilino)-2-butenoic acid
- 4-Oxo-4-(2-(ethylthio)anilino)-2-butenoic acid
- 4-Oxo-4-(2-(phenylthio)anilino)-2-butenoic acid
Uniqueness
4-Oxo-4-(2-((trifluoromethyl)thio)anilino)-2-butenoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F3NO3S |
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Molecular Weight |
291.25 g/mol |
IUPAC Name |
(E)-4-oxo-4-[2-(trifluoromethylsulfanyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)19-8-4-2-1-3-7(8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+ |
InChI Key |
PIDUNTNZZJUVNJ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)SC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)SC(F)(F)F |
Origin of Product |
United States |
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